1-Butylnaphthalene
Overview
Description
1-Butylnaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C14H16 and its molecular weight is 184.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Superlattices and Polymorphs
Research on polymorphs of butylnaphthalene derivatives, like 2,6-di-tert-butylnaphthalene, has been characterized through low-frequency 1H NMR spin–lattice relaxation rate measurements and conventional crystallographic structure determinations. This study highlights the structural diversity in these compounds, which can be significant for understanding their physical and chemical properties (Rheingold et al., 2000).
Photoreaction and Synthesis
1,2,3,4-Tetra-t-butylnaphthalene, a crowded naphthalene derivative, undergoes photovalence isomerization upon irradiation. This kind of chemical behavior is essential for understanding the photoreactive properties of naphthalene derivatives, which can have implications in material science and organic chemistry (Miki et al., 1992).
Dynamic Behavior and Force Field Studies
Empirical force field calculations on butylnaphthalene derivatives like 1,8-di-t-butylnaphthalene have shown consistency with experimental data. Such studies are crucial for predicting molecular behavior and understanding the torsion and enantiomerization in these molecules (Hutchings & Watt, 1979).
Complex Formation and NMR Studies
The process of complex formation of tri-t-butylnaphthalene derivatives with γ-cyclodextrin has been explored using chromatography and NMR spectroscopy. This research is significant for understanding how these molecules interact with other compounds and form stable complexes, which is useful in drug delivery and material science (Dodziuk et al., 1994).
Spectroscopic Analysis
Spectroscopic analysis of mono- and di-tert-butylnaphthalenes provides insights into the structural features of these compounds. This is particularly useful for distinguishing between different isomers and understanding their chemical properties (Srivastava et al., 1981).
Valence Bond Isomerization
Research has shown that certain butylnaphthalene derivatives, like 1,3,6,8-tetra-tert-butylnaphthalene, can undergo reversible valence bond isomerization to form hemi-Dewar naphthalenes. This unique chemical reaction, facilitated through the non-planarity of the parent compounds, is significant for understanding the dynamic behavior of organic molecules (Goldberg et al., 1976).
Hydrogenation and Catalysis
Studies on the hydrogenation of alkyl-substituted naphthalenes like 1-butylnaphthalene have shown selective formation of tetrahydro derivatives. This research is key for understanding the catalytic processes and the mechanism of hydrogen addition in organic compounds (Nieuwstad et al., 1973).
Organic Gas Phase Species Uptake
The study of 1-methylnaphthalene as a surrogate for aromatic hydrocarbons in tropospheric aerosols provides insights into the environmental impact and behavior of these compounds. This is important for understanding atmospheric chemistry and environmental pollution (Zhang et al., 2002).
Properties
IUPAC Name |
1-butylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSMJLDEFDWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075019 | |
Record name | Butylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-89-5, 1634-09-9, 31711-50-9 | |
Record name | 1-n-Pentylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylnaphtalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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